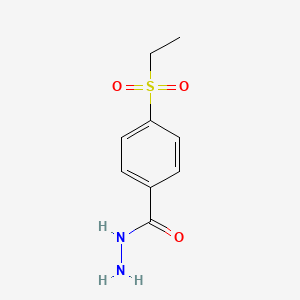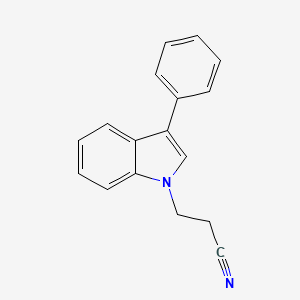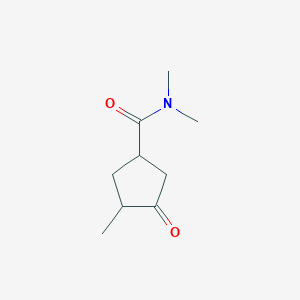
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is a synthetic organic compound belonging to the class of amides It is characterized by a cyclopentane ring substituted with a carboxamide group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of 3,3-dimethyl-4-oxocyclopentane-1-carboxylic acid with N,N-dimethylamine under dehydrating conditions. Catalysts such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and coupling reagents is common to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide involves its interaction with free radicals, neutralizing them and preventing oxidative damage. This compound can donate hydrogen atoms to free radicals, thereby stabilizing them and reducing their reactivity. The molecular targets include reactive oxygen species (ROS) and other free radicals involved in oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-butyl)-2-oxocyclopentane-1-carboxamide: Similar structure but with a tert-butyl group instead of trimethyl.
2-Acylcycloalkanones: Compounds with similar cyclic structures and carbonyl groups.
Uniqueness
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52371-21-8 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H15NO2/c1-6-4-7(5-8(6)11)9(12)10(2)3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
FRTPMOYQQSJRPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC1=O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


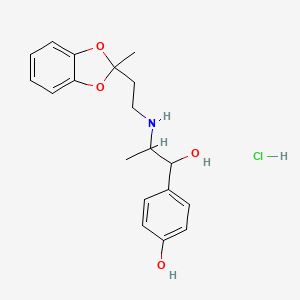
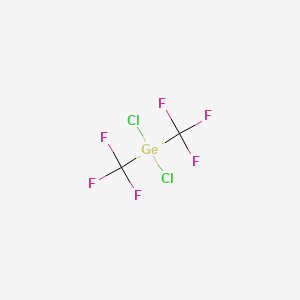
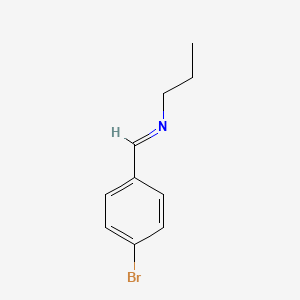
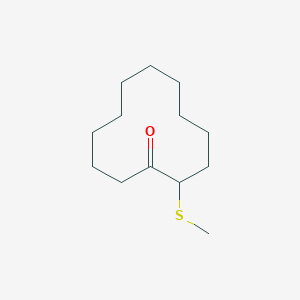
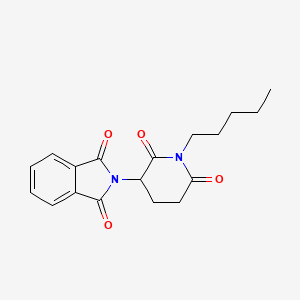
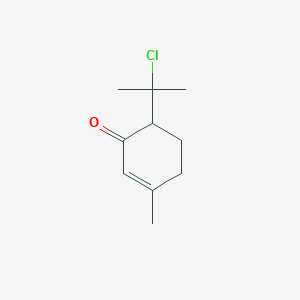
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
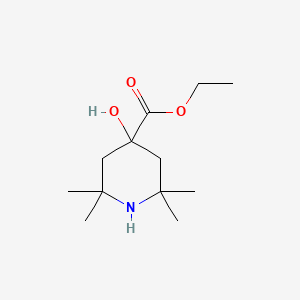
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
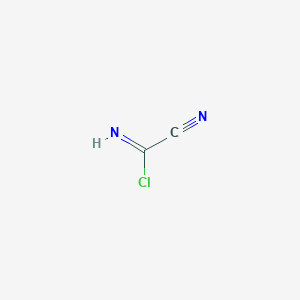
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
